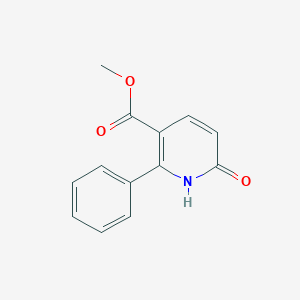
Methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C13H11NO3 It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate typically involves a multicomponent reaction. One common method involves the reaction of terminal alkynes, isocyanates, and malonates in the presence of a copper catalyst. The reaction proceeds through the formation of a propargylic amide intermediate, which then cyclizes to form the dihydropyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of catalytic multicomponent reactions in a controlled environment could be scaled up for industrial purposes. The reaction conditions, such as temperature, pressure, and catalyst concentration, would need to be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce more reduced forms of the compound.
Scientific Research Applications
Methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.
Industry: Used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
Uniqueness
Methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern on the dihydropyridine ring, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate, also known by its CAS number 77837-09-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesizing findings from various studies to present a comprehensive overview of its efficacy in antimicrobial, anticancer, and other therapeutic areas.
- Molecular Formula : C13H11NO3
- Molecular Weight : 229.23 g/mol
- CAS Number : 77837-09-3
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives found that this compound showed promising results against several pathogens.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 | 85 |
| Escherichia coli | 1.0 | 2.0 | 78 |
| Pseudomonas aeruginosa | 0.75 | 1.5 | 80 |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that the compound is effective at low concentrations, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A series of studies have shown that this compound can inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Effects on Glioma Cells
A notable study examined the effects of this compound on glioma cell lines, revealing:
- Cell Line : C6 Rat Glioma
- IC50 Value : 25 µM
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
The findings suggest that the compound may serve as a potential therapeutic agent for glioma treatment due to its ability to induce cancer cell death while exhibiting low toxicity to normal cells .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : It may bind to DNA, disrupting replication in cancer cells.
- Biofilm Disruption : The compound effectively reduces biofilm formation in pathogenic bacteria, enhancing its antimicrobial efficacy .
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
methyl 6-oxo-2-phenyl-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-11(15)14-12(10)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |
InChI Key |
XUWDFEHBFHCSTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















